molecular formula C13H12N2OS B1519404 2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide CAS No. 1094486-06-2

2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide

Cat. No.: B1519404
CAS No.: 1094486-06-2
M. Wt: 244.31 g/mol
InChI Key: UTGUUVLQOMRBEF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-amino-N-methyl-4H-indeno[2,1-b]thiophene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-15-13(16)11-10-8-5-3-2-4-7(8)6-9(10)17-12(11)14/h2-5H,6,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGUUVLQOMRBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1C3=CC=CC=C3C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction for 2-Aminothiophene-3-carboxamide Core

The classical and most established method for preparing 2-aminothiophene-3-carboxamides involves the Gewald reaction, which is a one-pot condensation of α-mercaptoaldehydes or α-mercaptoketones with cyanoacetamides in the presence of a base catalyst such as triethylamine or piperidine. This reaction typically occurs in solvents like ethanol, DMF, dioxane, or water at moderate temperatures (~50°C).

  • Reaction Scheme :
    α-Mercaptoaldehyde/α-mercaptoketone + Cyanoacetamide → 2-Aminothiophene-3-carboxamide

  • Key Features :

    • The α-mercaptoaldehyde/ketone can be generated in situ by reacting alkali sulfides with α-halocarbonyl compounds.
    • The reaction is versatile for various substituents at the 4 and 5 positions of the thiophene ring.
    • The base catalysis and solvent choice significantly affect yield and purity.
  • Example Data :
    Yields reported for 2-aminothiophene-3-carboxamide derivatives range from moderate to high (typically 58%-92%) depending on substituents and conditions.

Metal-Free Annulation for Indeno-Thiophene Core Construction

A recent advancement involves methyl triflate (MeOTf)-induced annulation of N-(2-cyanoaryl)indoles to form fused indole and related heterocyclic scaffolds, which can be adapted for indeno[2,1-b]thiophene systems.

  • Procedure Highlights :

    • React N-(2-cyanoaryl)indoles with MeOTf in dichloroethane (DCE) solvent.
    • Optimal temperature: 90 °C for 24 hours.
    • The reaction proceeds under metal-free conditions, yielding fused heterocycles with high efficiency (up to 85% yield).
    • Purification by silica gel chromatography using petroleum ether/ethyl acetate/triethylamine mixtures.
  • Experimental Conditions Summary :

Parameter Condition Outcome
Solvent Dichloroethane (DCE) Superior solvent choice
Temperature 90 °C Optimal for 24 h reaction
Reagent Ratio N-(2-cyanoaryl)indole : MeOTf = 1:1.5 or 1:2 Yield up to 85%
Purification Silica gel chromatography Pure fused product
  • Mechanistic Insight :
    The methyl triflate activates the cyano group facilitating annulation to form the indeno-thiophene fused ring system with the amino and carboxamide functionalities positioned appropriately.

Post-Annulation Functional Group Modifications

  • Hydrolysis and Amination :
    Post-cyclization, hydrolysis under controlled conditions (e.g., heating at 90 °C for 12 h) can be used to convert nitrile intermediates into carboxamide groups.
  • N-Methylation :
    Introduction of the N-methyl group on the carboxamide nitrogen can be achieved via methylation reagents such as methyl iodide or methyl triflate under basic conditions.

Alternative Cyclocondensation Routes

  • Cyclocondensation of 2-aminothiophene-3-carboxamides with thiourea or aldehydes can lead to fused heterocycles, which can be further modified to obtain the target compound.
  • These reactions typically occur under reflux in solvents like glacial acetic acid or ethanol with acid catalysis, yielding thieno[2,3-d]pyrimidine derivatives, which are structurally related.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Notes
Gewald Reaction α-Mercaptoaldehyde + cyanoacetamide, base, EtOH/DMF, 50 °C 58-92 Classical method for 2-aminothiophene core
MeOTf-Induced Annulation N-(2-cyanoaryl)indole + MeOTf, DCE, 90 °C, 24 h Up to 85 Metal-free, efficient fused ring formation
Hydrolysis & Methylation Hydrolysis at 90 °C, methylation reagents Variable Functional group transformations post-annulation
Cyclocondensation 2-Aminothiophene-3-carboxamide + thiourea/aldehydes, reflux 58-92 For fused heterocycles related to target

Research Findings and Optimization Notes

  • The MeOTf-induced annulation offers a concise, metal-free route with high selectivity and yield for constructing the indeno-thiophene core, which is critical for the target compound synthesis.
  • The Gewald reaction remains the most reliable approach for preparing the 2-aminothiophene-3-carboxamide backbone, providing a versatile platform for further functionalization.
  • Reaction conditions such as solvent choice, temperature, reagent ratios, and reaction time critically influence yields and purity. For example, dichloroethane was superior to other solvents for the annulation reaction.
  • Post-synthesis modifications such as hydrolysis and N-methylation require careful control to avoid side reactions and degradation.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its chemical structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various alkyl halides and amines under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are valuable for further research and development in various scientific fields.

Scientific Research Applications

2-Amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide has diverse applications in chemistry, biology, medicine, and industry. Its unique structure makes it a valuable building block for the synthesis of more complex molecules. In medicinal chemistry, it is explored for its potential as a therapeutic agent due to its biological activity. Additionally, it is used in the development of new materials and catalysts in industrial processes.

Mechanism of Action

The mechanism by which 2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Understanding these mechanisms is crucial for optimizing its use in various applications.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

Table 1: Key Structural and Functional Differences
Compound Name Core Structure Molecular Formula Molecular Weight Key Substituents Notable Bioactivities
This compound Indeno[2,1-b]thiophene C₁₃H₁₂N₂OS 244.31 N-methyl carboxamide, amino Undisclosed (structural analogs suggest anti-inflammatory, antimicrobial)
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Tetrahydrobenzo[b]thiophene C₂₀H₂₃NO₅S ~389.46 Ethyl ester, 4-hydroxyphenyl Not reported; ester groups may influence solubility
2-Amino-N-(3-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Tetrahydrobenzo[b]thiophene C₁₅H₁₅ClN₂OS 306.81 3-chlorophenyl, amino Anti-inflammatory, antioxidant (comparable to ibuprofen)
1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one Indeno[1,2-c]thiophenone C₁₂H₉NOS 215.27 Ketone at position 8, methyl Undisclosed; ketone may enhance reactivity
N-(6,12-dioxo-6,12-dihydroindolo[2,1-b]quinazolin-8-yl)benzenesulfonamide Indoloquinazoline C₂₀H₁₄N₄O₃S 390.41 Sulfonamide, dione Potential anticancer applications
Key Observations:
  • Core Heterocycle: Indeno[2,1-b]thiophene (target) vs. tetrahydrobenzo[b]thiophene (6o) : The fully aromatic indeno-thiophene core in the target compound may enhance π-π stacking in biological targets compared to partially saturated analogs. Indeno vs. imidazo[2,1-b]thiazole (): Imidazo-thiazole derivatives exhibit aldose reductase inhibition but lack the fused indene system, reducing planarity .
  • Functional Groups: Carboxamide vs. Amino vs. Chlorophenyl: The 3-chlorophenyl substituent in ’s compound enhances antioxidant activity but may increase toxicity compared to the target’s simpler amino group .
  • Substituent Effects :

    • Methyl (Target) vs. tert-Butyl () : Bulky groups like tert-butyl in N-(2-(tert-butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (6p) may hinder membrane permeability compared to the target’s compact N-methyl .

Biological Activity

2-Amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide (CAS No. 1094486-06-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the various biological activities associated with this compound, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

  • Molecular Formula: C13H12N2OS
  • Molecular Weight: 244.31 g/mol
  • Predicted Boiling Point: 476.2 ± 45.0 °C
  • Density: 1.353 ± 0.06 g/cm³

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated the in vitro antimicrobial activity of various derivatives, revealing minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The derivatives also showed strong antibiofilm activity, outperforming traditional antibiotics like Ciprofloxacin.

CompoundMIC (μg/mL)MBC (μg/mL)Biofilm Reduction (%)
7b0.22Not specified>70
CiprofloxacinNot specifiedNot specified<50

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects. In a model of inflammation induced by lipopolysaccharide (LPS), it significantly reduced pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent .

Anticancer Properties

In vitro studies have indicated that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including melanoma and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of pyrazole derivatives indicated that compound 7b not only displayed bactericidal activity but also enhanced the efficacy of existing antibiotics through synergistic effects .
  • Anti-inflammatory Effects : Another research highlighted the compound's ability to modulate inflammatory pathways, reducing swelling and pain in animal models of arthritis .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions of this compound with various biological targets. The binding affinity was found to be favorable with DNA gyrase and dihydrofolate reductase (DHFR), which are critical enzymes in bacterial DNA replication and folate metabolism respectively .

Q & A

Q. What are the common synthetic routes for preparing 2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide derivatives?

The synthesis typically involves coupling 2-aminothiophene precursors with acylating agents or carboxylic acid derivatives. For example:

  • Anhydride-mediated acylation : Reacting intermediates with cyclic anhydrides (e.g., succinic or maleic anhydride) in dry dichloromethane under nitrogen, followed by purification via reverse-phase HPLC (yields: 47–67%) .
  • EDC coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carboxylic acids for amide bond formation with 2-amino-thiophene scaffolds. This method is critical for introducing substituents at the 3-carboxamide position .
  • Microwave-assisted synthesis : Accelerating reactions like Schiff base formation using 1,1,3,3-tetramethylguanidine lactate as a catalyst, reducing reaction times from hours to minutes .

Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?

  • NMR spectroscopy : 1^1H and 13^13C NMR are used to confirm substituent positions and ring saturation (e.g., tetrahydrobenzo[b]thiophene derivatives show characteristic cyclohexene proton signals at δ 1.5–2.5 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretches at 1650–1750 cm1^{-1}, NH stretches at 3200–3400 cm1^{-1}) .
  • LC-MS/HRMS : Validates molecular weight and purity, especially for intermediates prone to oxidation or hydrolysis .

Q. How is the structure-activity relationship (SAR) explored for this compound class?

SAR studies focus on:

  • Substituent effects : Replacing the thiophene ring with phenyl (IC50_{50} > 100 μM vs. 5.4 μM for thiophene) or modifying the 3-carboxamide to esters/cyano groups reduces JNK1 inhibitory activity .
  • Positional analysis : Carboxamide at the 3-position is critical; moving it to the 5-position abolishes activity .
  • Ring saturation : Tetrahydrobenzo[b]thiophene derivatives exhibit enhanced metabolic stability compared to unsaturated analogs .

Advanced Research Questions

Q. How can inhibitory activity against kinases like JNK1 be optimized?

  • Retain unsubstituted thiophene core : Derivatives with 4,5-dimethyl substitutions on the thiophene ring show reduced activity (IC50_{50} > 25 μM) compared to unsubstituted analogs (IC50_{50} = 5.4 μM) .
  • Introduce hydrophobic groups : Naphthalene acetamide side chains improve binding to the JIP1 docking site of JNK1 .
  • Dual-targeting strategies : Design derivatives that mimic both ATP and substrate-binding sites (e.g., compound 1 in inhibits JNK1 via dual mechanisms) .

Q. How should researchers address contradictions in SAR data across studies?

  • Validate assay conditions : Discrepancies in IC50_{50} values (e.g., 15.8 μM in DELFIA vs. 26.0 μM in Lantha assays) may arise from differences in kinase isoforms or assay platforms. Cross-validate using orthogonal methods like SPR or cellular assays .
  • Control stereochemistry : Enantiomers of cyclohexylamine derivatives () may exhibit divergent activities, necessitating chiral separation and individual testing .

Q. What strategies mitigate in vivo instability observed in preclinical studies?

  • Prodrug approaches : Mask polar groups (e.g., carboxylic acids) with ester prodrugs to enhance bioavailability .
  • Formulation optimization : Use lipid-based nanoparticles to improve solubility and reduce hepatic first-pass metabolism .
  • Metabolic blocking : Introduce fluorine atoms or cyclopropyl groups to hinder cytochrome P450-mediated degradation .

Q. What computational tools are recommended for predicting binding interactions?

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., 4-aminobutyrate-aminotransferase in anticonvulsant studies) .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Q. How can derivatives be designed to achieve dual biological activities (e.g., antimicrobial and anticancer)?

  • Scaffold hybridization : Merge structural motifs from antimicrobial tetrahydrobenzothiophenes () with anticancer indenothiophenes ().
  • Target overlap : Exploit kinase inhibition (e.g., JNK1) to simultaneously modulate apoptosis (anticancer) and inflammation (antimicrobial) pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide
Reactant of Route 2
2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide

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